Olopatadine Methanol

描述

Olopatadine Methanol is a derivative of olopatadine, a selective histamine H1-receptor antagonist. Olopatadine is known for its inhibitory effects on the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils . This compound retains these properties and is used primarily in the treatment of allergic conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Olopatadine Methanol involves several steps. One common method includes the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with methanol in the presence of thionyl chloride. This reaction is typically carried out at room temperature for 24 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

化学反应分析

Types of Reactions: Olopatadine Methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions may involve the replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in methanol and hydrochloric acid.

Reduction: Sodium borohydride in methanol.

Substitution: Various halogenating agents under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield olopatadine N-oxide, while reduction may produce olopatadine alcohol derivatives .

科学研究应用

Pharmacological Applications

1.1 Antihistaminic Activity

Olopatadine methanol exhibits significant antihistaminic properties. It acts as an antagonist to the H1 receptor, effectively reducing symptoms associated with allergic reactions. Clinical studies have shown that olopatadine is effective in alleviating symptoms of allergic conjunctivitis, such as itching and redness in the eyes .

1.2 Anti-inflammatory Effects

Research indicates that olopatadine also possesses anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory mediators from mast cells and eosinophils, which are crucial in the pathophysiology of allergic reactions . This dual action makes this compound a valuable candidate for treating not only allergy symptoms but also underlying inflammatory processes.

Analytical Applications

2.1 Spectrophotometric Methods

Several analytical techniques have been developed to quantify olopatadine and its derivatives, including this compound. A study demonstrated the use of spectrophotometric methods for determining olopatadine concentrations in various formulations. These methods rely on ion-pairing with eosin Y and have shown high sensitivity and selectivity .

| Method | Detection Range (ng/mL) | Recovery (%) |

|---|---|---|

| Spectrofluorimetric | 200 - 2000 | 98 - 102 |

| UV Spectrophotometry | 1.0 - 10.0 µg/mL | 95 - 100 |

2.2 Liquid Chromatography Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed for the precise determination of olopatadine in biological samples. This method allows for the accurate measurement of drug levels in plasma, facilitating pharmacokinetic studies .

Case Studies

3.1 Clinical Trials on Allergic Rhinitis

A pivotal clinical trial involving this compound assessed its efficacy in patients with seasonal allergic rhinitis (SAR). The trial demonstrated that patients receiving olopatadine experienced significant reductions in nasal congestion and other allergy-related symptoms compared to those receiving placebo .

3.2 Long-term Safety Studies

Long-term safety studies have evaluated the effects of this compound on various populations, including those with renal impairments. Findings indicated that no dose adjustments were necessary for patients with mild to moderate renal impairment, highlighting the safety profile of olopatadine .

作用机制

Olopatadine Methanol works by blocking the effects of histamine, a primary inflammatory mediator that causes allergic reactions. It acts as a selective histamine H1-receptor antagonist and stabilizes mast cells, preventing the release of histamine and other inflammatory mediators . This dual mechanism of action helps alleviate symptoms of allergic conjunctivitis and rhinitis.

相似化合物的比较

Ketotifen: Another histamine H1-receptor antagonist with mast cell stabilizing properties.

Cromolyn: A mast cell stabilizer used in the treatment of allergic conditions.

Loratadine: A second-generation antihistamine with similar anti-allergic properties.

Uniqueness: Olopatadine Methanol is unique due to its dual mechanism of action, combining histamine H1-receptor antagonism with mast cell stabilization. This makes it particularly effective in treating allergic conjunctivitis and rhinitis, with a good comfort and tolerability profile compared to other anti-allergic medications .

生物活性

Olopatadine is a well-known selective histamine H1 receptor antagonist and mast cell stabilizer, primarily used in the treatment of allergic conditions, including allergic conjunctivitis and rhinitis. This article focuses on the biological activity of "Olopatadine Methanol," examining its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Olopatadine functions by selectively blocking the H1 receptor, which inhibits the release of histamine and other pro-inflammatory mediators from mast cells. This action reduces symptoms associated with allergic reactions, such as itching, redness, and swelling. The compound also stabilizes mast cells, preventing the release of additional inflammatory substances like tryptase and TNF-alpha .

Pharmacokinetics

The pharmacokinetics of olopatadine reveal important insights into its absorption, distribution, metabolism, and excretion:

- Bioavailability : The average absolute bioavailability of intranasal olopatadine is approximately 57% to 60% .

- Peak Plasma Concentration (Cmax) : For intranasal administration, Cmax can reach around 23.3 ng/mL within 15 minutes to 2 hours post-dosing in patients with seasonal allergic rhinitis .

- Volume of Distribution : The mean apparent volume of distribution is about 133.83 L following oral administration .

- Protein Binding : Approximately 55% of olopatadine binds to human serum proteins, primarily serum albumin .

- Metabolism : Olopatadine undergoes hepatic metabolism with several circulating metabolites detected in plasma. The primary metabolic pathways involve CYP3A4 and flavin-containing monooxygenases .

- Elimination : The compound is mainly eliminated via urinary excretion, with about 70% recovered in urine after oral administration .

Clinical Studies

Numerous clinical trials have assessed the efficacy and safety of olopatadine in various populations:

- Study on Allergic Rhinitis : A randomized double-blind study involving 890 patients demonstrated that olopatadine nasal spray significantly reduced symptoms compared to placebo over a 12-month period. Compliance was high as evidenced by quantifiable plasma concentrations in about 90% of participants .

- Pharmacodynamics in Horses : Research indicated that olopatadine has a prolonged histamine inhibition effect in equine skin models, suggesting potential applications beyond human medicine .

Data Table: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 57% - 60% |

| Cmax (Intranasal) | 23.3 ng/mL (15 min - 2 hr) |

| Volume of Distribution | 133.83 L |

| Protein Binding | ~55% |

| Primary Metabolites | Olopatadine N-oxide |

| Elimination Route | Urinary excretion (70%) |

Case Studies

-

Efficacy in Seasonal Allergic Rhinitis :

- A study involving adults with seasonal allergic rhinitis showed significant improvements in nasal symptoms when treated with olopatadine compared to placebo. Patients reported rapid relief within minutes post-administration.

-

Long-term Safety Assessment :

- A long-term study assessing the safety profile of olopatadine over a year concluded that it was well-tolerated with minimal adverse effects reported.

属性

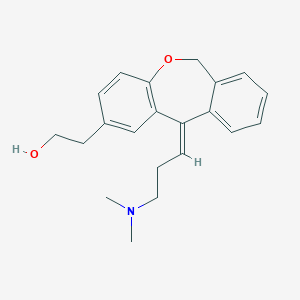

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,14,23H,5,11-13,15H2,1-2H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOHNNRBHUBCOD-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577933 | |

| Record name | 2-{(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113835-76-0 | |

| Record name | 2-{(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。